molecular formula C7H7FO3S B1398763 3-Methoxybenzenesulfonyl fluoride CAS No. 882670-26-0

3-Methoxybenzenesulfonyl fluoride

Cat. No. B1398763
M. Wt: 190.19 g/mol
InChI Key: RGVNAVGZAZZJBS-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonyl fluoride is a chemical compound with the empirical formula C7H7FO3S . It is used in click chemistry reactions, where it serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Synthesis Analysis

Sulfonyl fluorides, such as 3-Methoxybenzenesulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzenesulfonyl fluoride consists of a benzene ring with a methoxy group (-OCH3) and a sulfonyl fluoride group (-SO2F) attached to it . The molecular weight of this compound is 190.19 g/mol .


Chemical Reactions Analysis

3-Methoxybenzenesulfonyl fluoride is used in click chemistry reactions . These reactions are characterized by their high yields, mild reaction conditions, and the ability to tolerate a wide range of functional groups .


Physical And Chemical Properties Analysis

3-Methoxybenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of 1.5038 and a density of 1.3071 at 25 °C .

Scientific Research Applications

Peptide Synthesis

3-Methoxybenzenesulfonyl fluoride is utilized in peptide synthesis. Substituted benzenesulfonyl groups, including p-methoxybenzenesulfonyl, are introduced in tryptophan for peptide synthesis. These groups have shown stability and efficacy in the synthesis of peptides like bombesin and dynorphin (Fukuda et al., 1982).

Analytical Chemistry

In analytical chemistry, 3-methoxybenzenesulfonyl fluoride is used for labeling in capillary electrophoresis. It has been applied in the quantitative analysis of alendronate in pharmaceutical forms, demonstrating its utility in sensitive and low-cost analytical methods (Huang, Teng, & Wang, 2018).

Synthesis of Sulfonyl Fluoride Substitutes

This compound plays a role in the synthesis of sulfonyl fluoride substitutes. It's used in a rhodium(III)-catalyzed oxidative coupling process for preparing 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams (Wang et al., 2018).

Fluorinated Material Degradation

It's involved in the degradation of fluorinated materials, where the generated fluoride ion is reused in various syntheses, illustrating its role in recycling and environmental applications (Iwai et al., 2010).

Organic Synthesis

3-Methoxybenzenesulfonyl fluoride is used in the synthesis of fluorinated methoxy arenes, which are significant in agrochemicals and pharmaceuticals. It's employed in innovative techniques for the synthesis of monofluoromethoxy arenes (Leung & Sammis, 2015).

Fluoride Detection

The compound is used in developing analytical methods for detecting fluoride in environmental samples. It's part of a labeling reagent used in liquid chromatography for detecting glyphosate and AMPA in water, showcasing its role in environmental monitoring (Sun et al., 2010).

Polymer Synthesis

In polymer science, aminobenzenesulfonyl fluorides, which include derivatives of 3-methoxybenzenesulfonyl fluoride, are used for synthesizing polymers and copolymers containing sulfonic acid groups, demonstrating its importance in material science (Hart & Timmerman, 1960).

Safety And Hazards

3-Methoxybenzenesulfonyl fluoride is classified as a skin corrosive and can cause serious eye damage . It is recommended to handle this compound with protective gloves, protective clothing, and eye/face protection .

Future Directions

The future of sulfonyl fluorides, including 3-Methoxybenzenesulfonyl fluoride, is likely to involve further developments in their synthesis and manipulation . This includes the development of new synthetic approaches and the exploration of their diverse applications .

properties

IUPAC Name

3-methoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNAVGZAZZJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzenesulfonyl fluoride

CAS RN

882670-26-0
Record name 882670-26-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Tribby, I Rodríguez, S Shariffudin… - The Journal of organic …, 2017 - ACS Publications
A one-pot Pd-catalyzed conversion of aryl iodide to aryl sulfonyl fluorides using DABSO and Selectfluor has been developed generating aryl sulfonyl fluorides in good to excellent yields…
Number of citations: 152 pubs.acs.org
N Ball, AL Tribby, I Rodríguez, S Shariffudin - 2017 - scholarship.claremont.edu
A one-pot Pd-catalyzed conversion of aryl iodide to aryl sulfonyl fluorides using DABSO and Selectfluor has been developed generating aryl sulfonyl fluorides in good to excellent yields…
Number of citations: 0 scholarship.claremont.edu
CA Vincent, A Ripak, L Troian-Gautier, UK Tambar - Tetrahedron, 2023 - Elsevier
… 3-methoxybenzenesulfonyl fluoride (1g): Prepared according to the general procedure and purified by silica gel column chromatography using hexanes/EtOAc (10:1) as eluent (36% …
Number of citations: 1 www.sciencedirect.com

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